molecular formula C8H10N2 B6271414 4-ethynyl-3-(propan-2-yl)-1H-pyrazole CAS No. 2763777-28-0

4-ethynyl-3-(propan-2-yl)-1H-pyrazole

Cat. No. B6271414
CAS RN: 2763777-28-0
M. Wt: 134.2
InChI Key:
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Description

4-ethynyl-3-(propan-2-yl)-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the class of pyrazoles. It is an important intermediate and building block for organic synthesis, used in a variety of applications in the pharmaceutical, agrochemical, and materials industries. This compound has a wide range of biological activities and has been extensively studied for its potential applications in the biomedical field.

Mechanism of Action

The mechanism of action of 4-ethynyl-3-(propan-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that it interacts with a variety of biological targets, such as enzymes, receptors, and DNA. It is believed that it interacts with these targets by binding to them and modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethynyl-3-(propan-2-yl)-1H-pyrazole are not yet fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, antioxidant, and anti-tumor activities. In addition, it has been shown to have an effect on cholesterol levels, as well as on the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethynyl-3-(propan-2-yl)-1H-pyrazole in laboratory experiments include its ease of synthesis, its availability, and its low cost. In addition, it is a versatile compound and can be used in a variety of applications. However, there are some limitations to its use, such as its potential toxicity and its potential to cause irritation to the skin and eyes.

Future Directions

For 4-ethynyl-3-(propan-2-yl)-1H-pyrazole include further research into its mechanism of action and its potential applications in the biomedical field. In addition, further research is needed to explore its potential toxicity and its potential to cause irritation to the skin and eyes. Furthermore, further research is needed to explore its potential use in the synthesis of a variety of materials, such as polymers and nanomaterials. Finally, further research is needed to explore its potential use as a drug delivery system.

Synthesis Methods

4-ethynyl-3-(propan-2-yl)-1H-pyrazole can be synthesized through a variety of methods. The most common method is the reaction of 1-bromo-2-propynyl-1H-pyrazole with sodium ethynylate in an aqueous solution. The reaction is usually carried out at room temperature and the product can be isolated by filtration or crystallization. Other methods of synthesis include the reaction of 1-bromo-2-propynyl-1H-pyrazole with an alkyne in an aqueous solution, and the reaction of 1-bromo-2-propynyl-1H-pyrazole with an alkyne in an aqueous-organic solvent.

Scientific Research Applications

4-ethynyl-3-(propan-2-yl)-1H-pyrazole has been studied extensively for its potential applications in the biomedical field. For example, it has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antiviral agents, and anticancer agents. It has also been used in the synthesis of a variety of drugs, such as analgesics, anti-inflammatory agents, and anti-diabetic agents. Furthermore, it has been used in the synthesis of a variety of materials, such as polymers and nanomaterials.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-3-(propan-2-yl)-1H-pyrazole involves the reaction of 3-(propan-2-yl)-1H-pyrazole with an ethynylating agent.", "Starting Materials": [ "3-(propan-2-yl)-1H-pyrazole", "Ethynylating agent (e.g. ethynyltrimethylsilane, ethynylmagnesium bromide)" ], "Reaction": [ "Dissolve 3-(propan-2-yl)-1H-pyrazole in a suitable solvent (e.g. THF, DMF)", "Add the ethynylating agent dropwise to the reaction mixture while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with a suitable organic solvent (e.g. dichloromethane)", "Dry the organic layer over anhydrous magnesium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2763777-28-0

Product Name

4-ethynyl-3-(propan-2-yl)-1H-pyrazole

Molecular Formula

C8H10N2

Molecular Weight

134.2

Purity

95

Origin of Product

United States

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